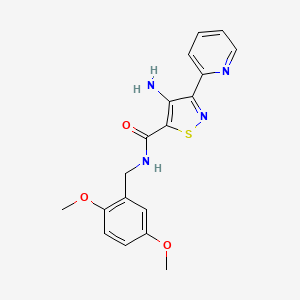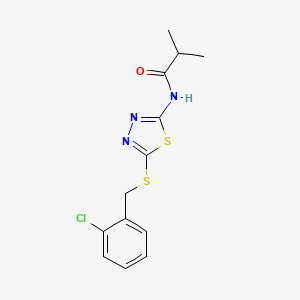
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiadiazole ring, along with the chlorophenyl and methylpropanamide groups, contributes to its unique chemical and biological characteristics.
Vorbereitungsmethoden
The synthesis of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and thiourea.
Formation of Thiadiazole Ring: The reaction of 2-chlorobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide leads to the formation of the 1,3,4-thiadiazole ring.
Sulfur Introduction:
Final Amide Formation: The final step involves the reaction of the thiadiazole derivative with 2-methylpropanoyl chloride to form the desired compound.
Analyse Chemischer Reaktionen
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE undergoes various chemical reactions:
Wissenschaftliche Forschungsanwendungen
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity.
DNA Interaction: It can bind to DNA, disrupting the replication process and leading to cell death.
Pathway Modulation: The compound can modulate signaling pathways involved in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE can be compared with other similar compounds:
N-(5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl)-3-(1H-indol-3-yl)-propanamide: This compound has a fluorobenzyl group instead of a chlorophenyl group, which may affect its biological activity.
N-(5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl)-3-(1H-indol-3-yl)propanamide: This compound has a similar structure but with a different substitution pattern on the benzyl group.
Eigenschaften
Molekularformel |
C13H14ClN3OS2 |
|---|---|
Molekulargewicht |
327.9 g/mol |
IUPAC-Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H14ClN3OS2/c1-8(2)11(18)15-12-16-17-13(20-12)19-7-9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,15,16,18) |
InChI-Schlüssel |
IMDYWDCNVXEABD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B14963658.png)
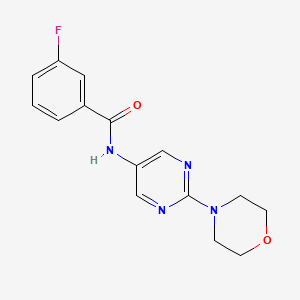
![2-(4-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B14963668.png)

![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B14963678.png)
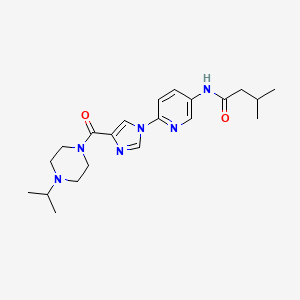
![N-(4-bromophenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B14963701.png)
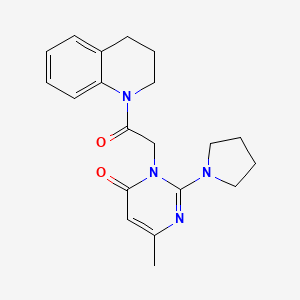
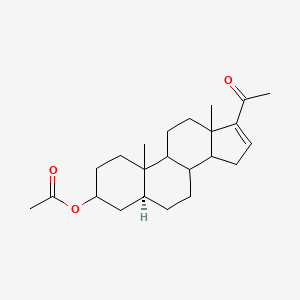
![N-(4-acetylphenyl)-2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B14963718.png)
![1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(4-methylphenyl)urea](/img/structure/B14963719.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B14963723.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14963734.png)
